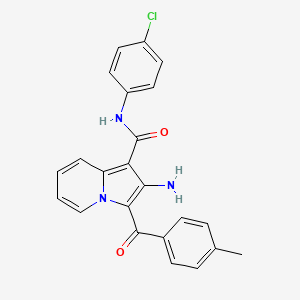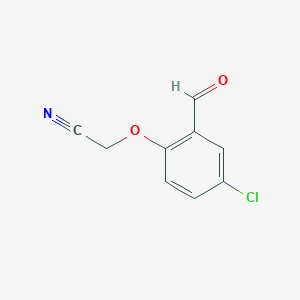
2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in scientific research as a chiral auxiliary and as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Organocatalytic Applications
- A study by Chowdhury and Ghosh (2009) demonstrated the use of a pyrrolidine derivative in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This process achieved high yield and excellent regio- and enantioselectivity, indicating the potential of pyrrolidine derivatives in organocatalysis (Chowdhury & Ghosh, 2009).
Synthesis of Chemical Compounds
- Yan-fang (2008) explored the use of a pyrrolidine derivative as a new organocatalyst, effective in catalyzing asymmetric Michael addition. This study highlights the importance of pyrrolidine derivatives in synthesizing various chemical compounds (Cui Yan-fang, 2008).
Pharmaceutical Research
- Anderson et al. (2016) reported on the diastereoselective synthesis of a compound involving a pyrrolidine derivative, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis. This illustrates the relevance of pyrrolidine derivatives in the development of new pharmaceuticals (Anderson et al., 2016).
Antimicrobial Activity
- Hublikar et al. (2019) synthesized novel pyrrole derivatives, including pyrrolidine compounds, showing significant antimicrobial activity. This suggests that pyrrolidine derivatives could be effective in developing new antimicrobial agents (Hublikar et al., 2019).
Ligand Synthesis
- Farrell, Goddard, and Guiry (2002) described the preparation of new ligands containing a pyrrolidine unit. These ligands showed potential in palladium-catalyzed asymmetric allylic alkylation, indicating their application in ligand synthesis and catalysis (Farrell, Goddard, & Guiry, 2002).
Material Science
- Liaw et al. (2004) and (2011) investigated the synthesis of new polymers incorporating pyrrolidine derivatives, highlighting their potential applications in material science due to their excellent solubility and thermal stability (Liaw et al., 2004), (Liaw et al., 2011).
Propriétés
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-8-14-13(12,2)3/h4-6,9,12,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORLWDLVTXYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2420247.png)
![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)
![4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2420254.png)
![9-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2420259.png)


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2420263.png)
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)
![1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2420265.png)



![methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2420270.png)